2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a palladium-catalyzed coupling reaction involving iodide and stannane derivatives.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are coupled using a sulfanyl linkage, typically under mild conditions with a thiol reagent.
Attachment of the Naphthalene Moiety: The final step involves the attachment of the naphthalene moiety to the acetamide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran and triazole rings.
Reduction: Reduced derivatives of the nitro groups or other reducible functionalities.
Substitution: Substituted derivatives at the acetamide and sulfanyl linkages.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.
Biology
Drug Development: The compound’s structural motifs are of interest in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole rings may interact with active sites of enzymes, while the naphthalene moiety may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in 2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide provides unique electronic and steric properties that may enhance its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C25H22N4O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-3-29-24(21-14-17-10-7-13-20(31-2)23(17)32-21)27-28-25(29)33-15-22(30)26-19-12-6-9-16-8-4-5-11-18(16)19/h4-14H,3,15H2,1-2H3,(H,26,30) |
InChI Key |
ICQZPMDPHOGNRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC5=C(O4)C(=CC=C5)OC |
Origin of Product |
United States |
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